molecular formula C5H4ClNO B102469 2-Chloro-4-hydroxypyridine CAS No. 17228-67-0

2-Chloro-4-hydroxypyridine

Cat. No.: B102469
CAS No.: 17228-67-0
M. Wt: 129.54 g/mol
InChI Key: VBEHFOMFHUQAOW-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fourth position on the pyridine ring. This compound is known for its utility as a building block in various organic synthesis reactions .

Safety and Hazards

2-Chloro-4-hydroxypyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-hydroxypyridine can be synthesized through several methods. One common method involves the reaction of chloroform with pyridine, resulting in the formation of this compound . Another method includes the synthesis from 4-amino-2-chloropyridine through a series of reactions involving oxidation and substitution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-chloro-4-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group and chlorine atom play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with its targets, influencing biological pathways and processes .

Properties

IUPAC Name

2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEHFOMFHUQAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938117
Record name 2-Chloropyridin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17368-12-6, 17228-67-0
Record name 2-Chloro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17368-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4(1H)-pyridinone
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URL https://commonchemistry.cas.org/detail?cas_rn=17228-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-pyridone
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Record name 2-Chloropyridin-4-ol
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Record name 2-Chloropyridin-4-ol
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Record name 2-chloropyridin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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